molecular formula C12H14ClNO4S B2568789 2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone CAS No. 339097-93-7

2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone

Cat. No. B2568789
CAS RN: 339097-93-7
M. Wt: 303.76
InChI Key: BOZQXAHQBUIYHY-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone is a chemical compound with the molecular formula C12H14ClNO4S . It has an average mass of 303.762 Da and a monoisotopic mass of 303.033203 Da .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The process involves several steps, including reaction with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

Antioxidant Capacity and Environmental Applications

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : The study by Ilyasov et al. (2020) highlights the application of ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, a method related to the evaluation of antioxidant capacities, which could potentially involve compounds like 2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone. This method provides insights into the reaction pathways of antioxidants, particularly phenolic ones, which may form coupling adducts with ABTS radicals, relevant to environmental and food science research Ilyasov et al., 2020.

Pharmacological Significance of Sulfonamide Moieties

Sulfonamide Inhibitors and Pharmacological Activities : The review by Carta et al. (2012) on sulfonamide compounds, including those related to 2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone, outlines their significant role in medicinal chemistry. Sulfonamides are present in various clinically used drugs, showing a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and carbonic anhydrase inhibition. This emphasizes the potential of sulfonamide moieties in drug design and therapeutic applications Carta et al., 2012.

Environmental Toxicology and Risk Assessment

Assessment of Organochlorine Compounds on Aquatic Environments : Krijgsheld and Gen (1986) evaluated the impact of chlorophenols, compounds structurally related to 2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone, on the aquatic environment. They found these compounds to exhibit moderate to considerable toxicity to aquatic life, with implications for environmental safety and regulatory standards Krijgsheld & Gen, 1986.

Chemical and Analytical Methodology

Control and Analysis of Sulfonic Acid Esters in Pharmaceuticals : Elder et al. (2008) discussed the challenges and methodologies for analyzing potential genotoxic impurities, including sulfonic acid esters, in pharmaceuticals. This research area is critical for ensuring the safety and efficacy of new drug substances, highlighting the importance of analytical chemistry in the development of medicines Elder et al., 2008.

properties

IUPAC Name

2-(2-chlorophenyl)sulfonyl-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-10-3-1-2-4-11(10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZQXAHQBUIYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329016
Record name 2-(2-chlorophenyl)sulfonyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone

CAS RN

339097-93-7
Record name 2-(2-chlorophenyl)sulfonyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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